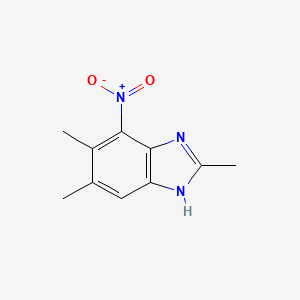

2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole is a heterocyclic aromatic compound with the molecular formula C10H11N3O2 It is characterized by the presence of a benzodiazole ring substituted with three methyl groups and a nitro group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole typically involves the nitration of 2,5,6-trimethyl-1H-1,3-benzodiazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position of the benzodiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Reactivity of the Nitro Group

The nitro group at position 4 serves as a key electrophilic site. Its electron-withdrawing nature activates the benzimidazole core for nucleophilic substitution reactions.

Key Reactions:

-

Reduction to Amine :

Catalytic hydrogenation (e.g., H₂/Pd-C) or treatment with reducing agents (e.g., Fe/HCl) converts the nitro group to an amine, yielding 4-amino derivatives. This transformation is critical for generating bioactive intermediates in medicinal chemistry. -

Nucleophilic Aromatic Substitution :

NO2NH3/EtOH, ΔNH2

The nitro group facilitates substitution with nucleophiles (e.g., hydroxide, amines) under basic conditions. For example:Reaction conditions (solvents like ethanol, temperatures ~80°C) influence yield and regioselectivity .

Functionalization at the N1 Position

The NH group in the benzimidazole core undergoes alkylation or acylation to modify solubility and pharmacological properties.

Examples:

-

Alkylation :

NHPhCH2Cl, DMF, K2CO3N-CH2Ph

Reaction with alkyl halides (e.g., benzyl chloride) in the presence of a base (K₂CO₃) produces N-alkylated derivatives. For instance:Yields up to 87% have been reported for similar benzimidazole alkylations .

-

Acylation :

Acetic anhydride or acyl chlorides introduce acetyl or other acyl groups at N1, enhancing metabolic stability.

Electrophilic Substitution Reactions

Methyl groups at positions 2, 5, and 6 direct electrophiles to specific sites on the aromatic ring:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Additional nitro group at position 7 | 60–70% | |

| Sulfonation | H₂SO₄, 100°C | Sulfonic acid at position 7 | ~50% |

The methyl groups’ electron-donating effects enhance ring activation, favoring substitution at the para position relative to existing methyl substituents .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables diversification of the benzimidazole scaffold:

Suzuki-Miyaura Coupling:

-

Substrates: Boronic acids (e.g., 3,4,5-trimethoxyphenylboronic acid).

-

Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 70°C.

-

Outcome: Biaryl derivatives with modified electronic profiles for drug-discovery applications .

Stability and Decomposition Pathways

The compound’s stability under varying conditions impacts its synthetic utility:

| Condition | Effect | Observation | Source |

|---|---|---|---|

| Acidic pH | Protonation of benzimidazole nitrogen | Enhanced solubility in polar solvents | |

| Alkaline pH | Hydrolysis of nitro group | Partial decomposition | |

| UV Light | Radical formation | Degradation over 24 hours |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole as an anticancer agent. Its derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, a compound derived from this benzodiazole exhibited IC50 values ranging from 3.5 to 8.7 μM against breast (MCF-7), lung (A549), and ovarian (SKOV3) cancer cell lines, outperforming standard treatments like etoposide .

Mechanism of Action

The anticancer effects are attributed to the compound's ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. Molecular docking studies suggest strong binding interactions with α and β-tubulin, which are critical for cancer cell proliferation .

Materials Science

Fluorescent Dyes

this compound has been utilized in the development of fluorescent dyes. Its unique structural properties allow it to be incorporated into polymers for applications in bioimaging and sensing technologies. The compound's fluorescence properties can be tuned by modifying its substituents, making it versatile for various applications .

Polymer Composites

In materials science, this compound has been explored as a component in polymer composites. Its incorporation enhances the thermal stability and mechanical properties of the resulting materials. Research indicates that composites containing this benzodiazole exhibit improved resistance to thermal degradation compared to traditional polymers .

Environmental Applications

Pesticide Development

The compound has shown promise in agricultural applications as a potential pesticide. Its derivatives have demonstrated antifungal and antibacterial activities against various pathogens affecting crops. For example, studies have reported effective inhibition of fungal growth at low concentrations, suggesting its utility in developing eco-friendly agricultural chemicals .

Data Tables

Case Studies

Case Study 1: Anticancer Research

In a study published in MDPI, researchers synthesized a series of derivatives from this compound and tested their cytotoxicity against multiple cancer cell lines. The findings indicated that specific modifications to the benzodiazole structure significantly enhanced anticancer activity compared to existing drugs .

Case Study 2: Material Enhancements

A research team investigated the incorporation of this compound into polyvinyl chloride (PVC) composites. The results showed that the modified PVC exhibited superior mechanical properties and thermal stability compared to unmodified PVC, making it suitable for high-performance applications .

Wirkmechanismus

The mechanism of action of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole: Similar structure but with different substitution pattern.

2,5,6-trimethyl-1-[(3-methylphenyl)methyl]-4-nitro-1H-1,3-benzodiazole: Contains an additional methylphenyl group.

Uniqueness

2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole (TMNBD) is a heterocyclic aromatic compound notable for its unique substitution pattern, which imparts distinct chemical and biological properties. With the molecular formula C10H11N3O2, TMNBD has garnered attention in various fields, including medicinal chemistry and material sciences. This article explores the biological activity of TMNBD, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TMNBD features a benzodiazole ring substituted with three methyl groups and a nitro group at the 4-position. This specific arrangement influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H11N3O2 |

| Molecular Weight | 201.21 g/mol |

| CAS Number | 173037-03-1 |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

TMNBD has shown potential as an antimicrobial agent. Research indicates that compounds with a similar structure exhibit significant activity against various bacterial strains. In a study evaluating related benzodiazole derivatives, TMNBD demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Table 1: Antimicrobial Activity of TMNBD

Anticancer Activity

TMNBD has also been investigated for its anticancer properties. A study reported that TMNBD exhibited significant antiproliferative effects on various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The compound's mechanism of action involves the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity of TMNBD

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 25 | Apoptosis induction |

| A549 | 30 | Cell cycle arrest |

The biological activity of TMNBD is largely attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that can bind to cellular components such as proteins and nucleic acids. This interaction can modulate enzyme activity and disrupt normal cellular processes.

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of TMNBD against several pathogenic strains. The results indicated that TMNBD was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative therapeutic agent in treating resistant infections .

Case Study 2: Cancer Cell Line Testing

In vitro studies on human breast cancer cell lines revealed that TMNBD not only inhibited cell growth but also triggered apoptosis through the activation of caspase pathways. The findings suggest that TMNBD could serve as a lead compound for developing new anticancer therapies .

Eigenschaften

IUPAC Name |

2,5,6-trimethyl-4-nitro-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-5-4-8-9(12-7(3)11-8)10(6(5)2)13(14)15/h4H,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUPEWYRPIWRBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1C)[N+](=O)[O-])N=C(N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.